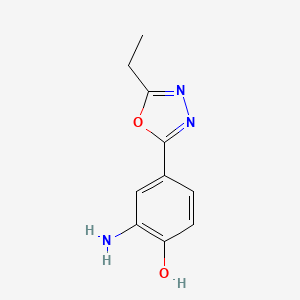

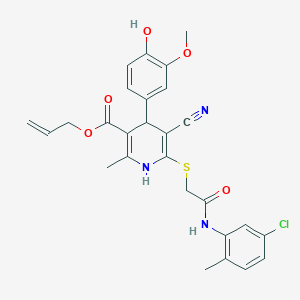

2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to 2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves complex reactions, including acylation, nucleophilic substitution, and condensation processes. For instance, the synthesis of related benzamide derivatives has been achieved through solvent-free conditions under microwave irradiation, indicating a move towards more sustainable and efficient synthetic methods (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction studies. These structures reveal intricate details such as hydrogen bonding, π-π interactions, and the spatial arrangement of substituents, which influence the compound's chemical behavior and reactivity. For example, detailed structural analysis of a closely related compound highlights the stabilization of crystal structures through various intermolecular interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Benzamides, including those with specific substitutions like chloro, fluoro, and thiophene groups, participate in a range of chemical reactions. These can include electrophilic substitution, cyclization, and nucleophilic addition reactions. The presence of the fluoro and chloro groups can significantly affect the compound's reactivity, potentially leading to unique chemical transformations (Danilyuk et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the synthesis of various benzamide derivatives, including those with chloro, fluoro, and thiophenyl groups. These compounds have been characterized using a range of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography, to understand their structural properties and reactivity patterns. For instance, the study by Chopra and Row (2008) identified the occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide due to disorder in the crystal structure, showcasing the intricate relationship between molecular structure and crystalline form (Chopra & Row, 2008).

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of fluorinated benzamides and related compounds. These substances have been tested against a range of bacterial and fungal pathogens, demonstrating significant activity in some cases. For example, Carmellino et al. (1994) prepared fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and found several compounds to be highly active against fungi and Gram-positive microorganisms, highlighting their potential as antimicrobial agents (Carmellino et al., 1994).

Antitumor and Antiviral Properties

Fluorine substitution on benzamide derivatives has been explored for its potential antitumor and antiviral effects. The incorporation of fluorine atoms into the benzamide structure has been shown to enhance the cytotoxicity of these compounds against certain cancer cell lines. Similarly, fluorinated 1,2,4-triazinones have been synthesized and tested for their anti-HIV-1 and CDK2 inhibition activities, with some compounds exhibiting dual anti-HIV and anticancer activities (Makki et al., 2014).

Imaging Applications

Fluorinated benzamide analogs have also been developed and evaluated as ligands for positron emission tomography (PET) imaging. These compounds, labeled with fluorine-18, have been used to image the sigma-2 receptor status of solid tumors, providing insights into the receptor's role in tumor biology and offering potential diagnostic and therapeutic applications (Tu et al., 2007).

properties

IUPAC Name |

2-chloro-6-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNOS/c1-15(2,10-6-7-20-8-10)9-18-14(19)13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVUPLAAKVBBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)

![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)